2-(2-Bromophenyl)-1-cyclopropylethan-1-one
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Overview
Description
2-(2-Bromophenyl)-1-cyclopropylethan-1-one is an organic compound that features a bromophenyl group attached to a cyclopropyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where a bromophenyl compound reacts with a cyclopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by cyclopropylation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-cyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Bromophenyl)-1-cyclopropylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the cyclopropyl ethanone moiety can interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetone: Similar structure but lacks the cyclopropyl group.
2-(2-Bromophenyl)ethanone: Similar but without the cyclopropyl ring.
2-Bromophenylcyclopropane: Lacks the ethanone group.
Uniqueness
2-(2-Bromophenyl)-1-cyclopropylethan-1-one is unique due to the combination of the bromophenyl group and the cyclopropyl ethanone moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs .
Properties
IUPAC Name |
2-(2-bromophenyl)-1-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVKUXNQXYWCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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